7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
7-Hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. Key structural features include:
Thiazolo[3,2-a]pyrimidines are of interest due to their pharmacological properties, including antimicrobial and anti-inflammatory activities . Substituent variations at positions 5, 6, and 7 significantly modulate their physicochemical and biological behaviors.
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(3-phenylpropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13(17-8-4-7-11-5-2-1-3-6-11)12-14(21)18-16-19(15(12)22)9-10-23-16/h1-3,5-6,9-10,21H,4,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFLFRFRZIPPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in an appropriate solvent, such as methanol or ethanol, in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the structure of natural substrates or ligands, thereby blocking the active site or binding site of the target molecule .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs:
Key Observations:
- Position 7 : Hydroxy groups (target compound, ) increase polarity and H-bonding capacity compared to methyl substituents ().
- Position 6 : Carboxamides (target compound, ) improve stability over esters () due to reduced hydrolysis susceptibility.
- Position 5 : Aromatic substituents (e.g., bromophenyl , methoxyphenyl ) influence electronic properties and crystal packing via π-interactions.
Physicochemical Properties and Interactions
- Hydrogen Bonding : The 7-hydroxy group in the target compound and analogs () facilitates intermolecular H-bonding, enhancing crystalline stability. Carboxamide groups further contribute to this .
- Crystal Packing : Compounds with halogen substituents (e.g., bromine , fluorine ) exhibit π-halogen and C—H···X interactions, whereas methoxy groups engage in weaker van der Waals forces .
Biological Activity
The compound 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to This compound have shown significant efficacy against M-HeLa (cervical adenocarcinoma) cells and other tumor lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Antimicrobial Activity
In addition to anticancer properties, thiazolo[3,2-a]pyrimidines have demonstrated antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.
Antidiabetic and Anti-inflammatory Effects
Some thiazolo[3,2-a]pyrimidine derivatives have been reported to possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Furthermore, they exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
The biological activity of This compound is attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Some compounds in this class have been identified as positive allosteric modulators of NMDA receptors, which are crucial in various neurological processes.
- DNA Intercalation : Certain derivatives may intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolo[3,2-a]pyrimidines demonstrated that certain modifications at the C5 position significantly enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like Sorafenib .
Case Study 2: Antimicrobial Activity
Another investigation revealed that a specific thiazolo[3,2-a]pyrimidine derivative exhibited potent antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
